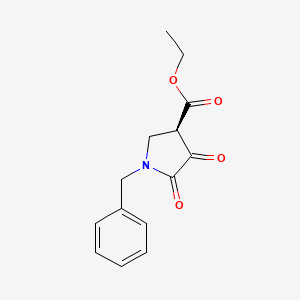

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and ester functionalities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by esterification with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.

化学反応の分析

Types of Reactions

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol derivatives

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C14H15NO4

Molecular Weight : 261.27 g/mol

CAS Number : 57056-57-2

IUPAC Name : Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

The compound features a pyrrolidine ring with a benzyl group and ester functionalities, which contribute to its diverse reactivity and biological activity.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various synthetic routes, including nucleophilic substitutions and esterifications.

Biological Research

In biological contexts, this compound has been investigated for its enzyme inhibition properties. It interacts with specific enzymes, potentially altering their activities and offering therapeutic applications in treating diseases associated with enzyme dysregulation.

Medicinal Chemistry

Research into the pharmacological properties of this compound indicates potential anti-inflammatory and analgesic effects . Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents.

In Vitro Studies

Various studies have demonstrated the compound's ability to inhibit specific enzyme activities. For instance:

- Proteasome Inhibition : Preliminary in vitro assays have shown that this compound effectively inhibits proteolytic enzymes, suggesting potential applications in cancer therapy.

Pharmacological Studies

Research has indicated that this compound exhibits:

- Anti-inflammatory Effects : In models of inflammation, it has shown promise in reducing inflammatory markers.

- Analgesic Effects : Ongoing studies are assessing its efficacy as an analgesic agent in pain management protocols.

作用機序

The mechanism of action of ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

類似化合物との比較

Similar Compounds

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific ester group and the stereochemistry of the pyrrolidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

生物活性

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a complex organic compound characterized by a pyrrolidine ring, a benzyl group, and ester functionalities. Its unique structural features contribute to its diverse biological activities and potential applications in medicinal chemistry and enzyme inhibition.

- Molecular Formula : C14H15NO4

- Molecular Weight : 261.27 g/mol

- CAS Number : 57056-57-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or allosteric sites of target enzymes, altering their activity. Additionally, it can act as a ligand in receptor studies, modulating receptor activity and downstream signaling pathways .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. It has been investigated for its ability to inhibit various enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated.

Pharmacological Properties

The compound has been explored for several pharmacological effects:

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties.

- Analgesic Effects : There is ongoing research into its potential as an analgesic agent .

Case Studies and Experimental Evidence

- In vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit specific enzyme activities. For instance, studies involving the proteasome have shown promising results regarding its inhibitory action on proteolytic enzymes .

- Comparative Analysis : In comparison with similar compounds, this compound exhibits unique reactivity due to its specific stereochemistry and functional groups. This uniqueness enhances its potential as a selective inhibitor .

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Organic Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.

- Biological Research : Investigated for its role in receptor-ligand interactions and enzyme inhibition.

- Medicinal Chemistry : Explored for potential therapeutic applications targeting inflammation and pain management .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with benzyl group | Enzyme inhibition, anti-inflammatory |

| Ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | Similar pyrrolidine structure | Less potent enzyme inhibitor |

| 4-Aminobenzoyl derivative | Different functional groups | Antimicrobial activity |

Q & A

Q. Basic: What are the established synthetic routes for ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, and how are stereochemical outcomes controlled?

Methodological Answer:

The compound is synthesized via cyclization reactions involving ethyl acetoacetate derivatives and benzylamine. Key steps include:

- Intermediate Formation : Condensation of ethyl acetoacetate with benzylamine under reflux in ethanol, forming a Schiff base intermediate.

- Cyclization : Acid- or base-catalyzed ring closure to form the pyrrolidine backbone. Stereochemical control (3R configuration) is achieved using chiral auxiliaries or enantioselective catalysts, as described in analogous pyrrolidine syntheses .

- Purification : Recrystallization or chromatography to isolate the enantiomerically pure product.

Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the pyrrolidine ring structure, benzyl substituents, and ester groups. Coupling constants (e.g., J-values) verify stereochemistry at C3 .

- IR Spectroscopy : Peaks at ~1700 cm−1 (C=O stretching for ester and dioxo groups) and ~1250 cm−1 (C-O ester linkage) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C14H15NO4) via exact mass measurement .

- HPLC : Chiral columns assess enantiomeric purity, critical for pharmacological studies .

Q. Advanced: How can reaction conditions be optimized to enhance enantiomeric excess (ee) during synthesis?

Methodological Answer:

- Computational Screening : Quantum chemical calculations (e.g., DFT) predict transition states to identify catalysts favoring the (3R)-configuration .

- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) optimize variables like temperature, solvent polarity, and catalyst loading. For example, methanol as a solvent may improve cyclization efficiency compared to ethanol .

- Chiral Catalysts : Use of (R)-BINOL-derived catalysts to induce asymmetry, as demonstrated in structurally similar pyrrolidine derivatives .

Q. Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Cross-referencing studies with standardized assays (e.g., IC50 values in kinase inhibition) to identify protocol-dependent variability .

- Structural Analog Comparison : Evaluate substituent effects (e.g., benzyl vs. isopropyl groups) on bioactivity. For example, replacing the benzyl group with a fluorophenyl moiety alters binding affinity .

- Dose-Response Curves : Replicate experiments across multiple cell lines to distinguish compound-specific effects from cell-type variability .

Q. Advanced: How does computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy profiles for nucleophilic attacks at the dioxo groups, identifying rate-limiting steps .

- Electrostatic Potential Maps : Highlight electrophilic centers (e.g., carbonyl carbons) prone to nucleophilic addition, guiding derivatization strategies .

- Solvent Effects : Molecular dynamics (MD) simulations predict solvation effects on transition states, explaining solvent-dependent reaction rates .

Q. Advanced: What methodologies validate the compound’s stability under physiological conditions for drug development?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions. Monitor degradation via LC-MS to identify labile groups (e.g., ester hydrolysis) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, analyzing purity changes with HPLC. Results inform formulation requirements (e.g., lyophilization for hygroscopic compounds) .

- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated metabolism. Structural modifications (e.g., fluorination) may enhance metabolic resistance .

Q. Advanced: How are structure-activity relationships (SARs) systematically explored for this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., benzyl → 4-fluorobenzyl) to test hypotheses about steric/electronic effects .

- Pharmacophore Modeling : 3D alignment of active/inactive analogs identifies critical functional groups (e.g., dioxo moieties for hydrogen bonding) .

- Bioisosteric Replacement : Replace the ethyl ester with a methyl or tert-butyl group to balance lipophilicity and bioavailability .

Q. Advanced: What analytical techniques detect and quantify degradation products in long-term storage?

Methodological Answer:

- LC-MS/MS : Quantifies hydrolyzed products (e.g., free carboxylic acid) with detection limits <1 ppm. Use deuterated internal standards for accuracy .

- X-ray Diffraction (XRD) : Monitors crystallinity changes that may accelerate degradation. Amorphous phases are prone to moisture absorption .

- Karl Fischer Titration : Measures residual water content, critical for hygroscopic compounds stored in humid environments .

特性

CAS番号 |

57056-57-2 |

|---|---|

分子式 |

C14H15NO4 |

分子量 |

261.27 g/mol |

IUPAC名 |

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |

InChIキー |

FQMSSTZJKSWSMP-LLVKDONJSA-N |

SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

異性体SMILES |

CCOC(=O)[C@@H]1CN(C(=O)C1=O)CC2=CC=CC=C2 |

正規SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。